1-(1-(3-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
1-(1-(3-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative with a 1-(3-fluorophenyl)ethyl substituent at the N1 position of the pyrazole ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 4 enables participation in Suzuki-Miyaura cross-coupling reactions, a key feature for applications in medicinal chemistry and materials science . The 3-fluorophenyl ethyl moiety introduces steric and electronic effects that modulate solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BFN2O2/c1-12(13-7-6-8-15(19)9-13)21-11-14(10-20-21)18-22-16(2,3)17(4,5)23-18/h6-12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIFRHKYFSAMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(3-Fluorophenyl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on recent studies and findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a 3-fluorophenyl group and a tetramethyl-1,3,2-dioxaborolane moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an anticancer agent and its interaction with specific biological targets.
Anticancer Activity
Recent research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity against selected cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LAPC-4 | 2.01 | Inhibition of androgen receptor signaling |
| PC-3 | 4.97 | Induction of apoptosis via caspase activation |
| MCF-7 | 5.50 | Disruption of cell cycle progression |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Androgen Receptor Inhibition : The compound has been shown to disrupt androgen receptor signaling pathways, which are crucial in prostate cancer progression.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.
- Cell Cycle Arrest : The compound interferes with cell cycle progression, preventing cancer cells from proliferating.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study 1 : A study conducted on LAPC-4 xenografts in mice demonstrated a significant reduction in tumor volume when treated with the compound compared to controls. This suggests its potential as a therapeutic agent in prostate cancer.
- Study 2 : In vitro assays using MCF-7 breast cancer cells revealed that the compound not only inhibited cell proliferation but also enhanced the efficacy of existing chemotherapeutic agents.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicological effects is crucial for further development:
- Absorption : Preliminary data suggest good oral bioavailability.
- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Toxicity : Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are warranted to establish long-term effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The target compound’s ethyl linker (vs.
- Electronic Effects : The 3-fluorophenyl group (electron-withdrawing) contrasts with 3-CF₃ (stronger electron-withdrawing, ) and 2,3-diF (), altering electronic density on the pyrazole ring.
- Biological Relevance : Fluorine and CF₃ groups improve metabolic stability and binding affinity in kinase inhibitors (e.g., ).
Yield Comparison :
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via:
- Construction of the pyrazole core substituted with the 3-fluorophenyl group.
- Introduction of the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position of the pyrazole.
- Installation of the 1-(1-(3-fluorophenyl)ethyl) substituent on the pyrazole nitrogen.
Preparation of the Pyrazole Core and Boronate Ester Functionalization
The preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives is well documented. A typical method involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with strong bases such as sodium hydride or potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF). This deprotonation enables nucleophilic substitution reactions for further functionalization.
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (10 g, 51.54 mmol), sodium hydride (60% dispersion, 3.09 g, 77.3 mmol), DMF, 0 °C to RT, 2 min + 30 min | Deprotonation of pyrazole N-H | - |
| 2 | Addition of (2-(chloromethoxy)ethyl)trimethylsilane (11.82 mL, 67 mmol), stir overnight at RT | N-alkylation to form 1-((2-(trimethylsilyl)ethoxy)methyl)-substituted pyrazole | 86.46% (14.45 g) |
This approach allows the introduction of protecting groups or handles for further transformations.
Installation of the 1-(1-(3-Fluorophenyl)ethyl) Substituent
The 1-(1-(3-fluorophenyl)ethyl) group can be introduced through cross-coupling reactions involving halogenated fluorophenyl derivatives and pyrazole intermediates bearing boronate esters.
- A palladium-catalyzed Suzuki-Miyaura cross-coupling is often employed, using aryl bromides or triflates and the boronate ester-functionalized pyrazole.
- Cesium carbonate or potassium carbonate serve as bases.
- Solvents such as dioxane/water mixtures and microwave heating can accelerate the reaction.
Example Cross-Coupling Conditions:
| Reagents | Conditions | Outcome | Yield |
|---|---|---|---|
| 2-(3-bromophenyl)-1,1,1-trifluorobut-3-yn-2-ol (500 mg, 1.79 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (872 mg, 2.69 mmol), Cs2CO3 (1.17 g, 3.58 mmol), Pd(dppf)Cl2 (66 mg, 0.09 mmol), dioxane/H2O (5 mL/1 mL), microwave, 110 °C, 0.5 h | Formation of the coupled pyrazole-fluorophenyl product | 42% (300 mg) |
This method provides access to the fluorophenyl-substituted pyrazole with boronate ester intact for further functionalization or biological evaluation.
Alternative Synthetic Routes and Functional Group Transformations
- The 3-fluorophenylpyrazole core can also be synthesized starting from 1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, which is commercially available or prepared via condensation reactions involving fluorinated phenylhydrazines and β-diketones or enol triflates.
- Conversion of aldehyde groups to nitriles and subsequent tetrazole formation using sodium azide has been reported for related fluorophenylpyrazole derivatives, which can be adapted for further substitution.
- Tandem catalytic cross-coupling/electrocyclization methods have been described for synthesizing substituted pyrazoles from enol triflates and diazoacetates, offering a modular approach for 3,4,5-trisubstituted pyrazoles, potentially adaptable for this compound's synthesis.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Yield / Notes |
|---|---|---|---|---|
| 1 | Deprotonation and N-alkylation | Sodium hydride, (2-(chloromethoxy)ethyl)trimethylsilane, DMF | 0 °C to RT, overnight | Up to 86% yield |
| 2 | Suzuki-Miyaura Cross-Coupling | 3-bromophenyl derivatives, Pd(dppf)Cl2, Cs2CO3, dioxane/H2O | Microwave, 110 °C, 0.5 h | ~42% yield |
| 3 | Aldehyde functional group conversion | Sodium azide (for tetrazole formation) | Two-step process | Used for related fluorophenylpyrazole intermediates |
| 4 | Tandem cross-coupling/electrocyclization | Enol triflates, diazoacetates, Pd catalyst | Various | Enables access to substituted pyrazoles |
Research Findings and Considerations
- The use of sodium hydride and potassium carbonate bases in DMF is effective for N-functionalization of pyrazole boronate esters, with reaction times ranging from 1 hour to overnight depending on the substrate.
- Microwave-assisted Suzuki coupling significantly reduces reaction times and can improve yields for complex fluorinated pyrazole derivatives.
- Protecting groups such as trimethylsilyl ethers are employed to improve reaction selectivity and facilitate purification.
- The boronate ester moiety is stable under the described reaction conditions, allowing its use in subsequent cross-coupling reactions or as a handle for further derivatization.
- Tandem catalytic methods provide innovative routes to polysubstituted pyrazoles but require access to specialized starting materials like enol triflates and diazoacetates.
Q & A
Q. Table 1. Comparative Catalytic Efficiency in Suzuki Coupling
| Catalyst | Base | Solvent System | Yield (%) | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 77 | |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 95 | |
| Pd(OAc)₂/XantPhos | t-BuOK | THF | 82 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
